molecular formula C21H24O3 B1346866 3-Acetoxy-4'-hexylbenzophenone CAS No. 890099-96-4

3-Acetoxy-4'-hexylbenzophenone

Cat. No. B1346866
M. Wt: 324.4 g/mol
InChI Key: SLSXSRKOLPIEAR-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Photolytic Reactions

3-Acetoxy-4'-hexylbenzophenone and its derivatives are explored for their photochemical properties, particularly in synthesis and photolytic reactions. For instance, the photo-Fries rearrangement of certain benzophenone derivatives results in compounds like 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, showcasing the compound's utility in photochemical synthesis and potential in creating novel compounds through light-induced reactions (Diaz-Mondejar & Miranda, 1982). Similarly, 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a related quinol derivative, exhibits significant anti-tumor activity and undergoes hydrolysis and photolysis, revealing the potential of acetoxybenzophenone derivatives in medicinal chemistry (Wang et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, acetoxybenzophenone derivatives show potential in various applications. For instance, compounds like 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione exhibit inhibitory effects on acetylcholinesterase activity, suggesting their relevance in studying and potentially treating diseases like Alzheimer’s (Correa-Basurto et al., 2006).

Material Science and Organic Synthesis

In material science and organic synthesis, 3-Acetoxy-4'-hexylbenzophenone derivatives are used to create novel compounds with specific properties. The synthesis of metallomesogens based on 3-ketoesters, where ethyl 3-(4-hydroxyphenyl)-3-ketopropionate is synthesized through a series of steps involving acetoxybenzophenone derivatives, showcases the compound’s role in developing materials with unique mesogenic properties (Kovganko & Kovganko, 2013).

Future Directions

Relevant Papers


There are some relevant papers that mention compounds similar to “3-Acetoxy-4’-hexylbenzophenone”. One paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides2. Another paper talks about a rhodium(III)-catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes3. However, these papers do not specifically focus on “3-Acetoxy-4’-hexylbenzophenone”.


Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

[3-(4-hexylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-3-4-5-6-8-17-11-13-18(14-12-17)21(23)19-9-7-10-20(15-19)24-16(2)22/h7,9-15H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSXSRKOLPIEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641651
Record name 3-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-4'-hexylbenzophenone

CAS RN

890099-96-4
Record name 3-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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